molecular formula C18H14N2O2 B1235107 Piperafizine B CAS No. 74720-33-5

Piperafizine B

Cat. No. B1235107
CAS RN: 74720-33-5
M. Wt: 290.3 g/mol
InChI Key: RFSUEJIDSYCCLL-NFLUSIDLSA-N
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Description

Piperafizine B is a natural product that belongs to the group of phytochemicals. It is isolated from Piper longum and is chemically known as (5Z)-7-hydroxy-6-methoxy-2-(4’-methylphenyl)chromen-4-one .


Synthesis Analysis

The synthesis of piperazine derivatives, which Piperafizine B is part of, includes methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The Piperafizine B molecule contains a total of 38 bonds. There are 24 non-H bonds, 16 multiple bonds, 2 rotatable bonds, 4 double bonds, 12 aromatic bonds, 3 six-membered rings, and 2 secondary amides (aliphatic) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Piperafizine B include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical And Chemical Properties Analysis

Piperafizine B has a molecular weight of 290.3 g/mol . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Anticancer Activity

Piperafizine B and its derivatives have shown promising results in the field of cancer research. Novel 3,6-diunsaturated 2,5-diketopiperazine derivatives of Piperafizine B have been synthesized and tested against cancer cell lines such as A549 (lung carcinoma) and Hela (cervical cancer). Some derivatives exhibited moderate to good anticancer capacities, with IC50 values ranging from 0.7 to 8.9 μM. Specifically, a compound with naphthalen-1-ylmethylene and 2-methoxybenzylidene functions displayed significant inhibitory activities and induced apoptosis in cancer cells .

Drug Design and Synthesis

Piperafizine B serves as a base structure for the design and synthesis of new drugs. Its structural framework allows for the creation of a variety of derivatives with potential pharmacological activities. The presence of the diketopiperazine ring in Piperafizine B is particularly significant, as it is a common motif in many bioactive compounds and pharmaceuticals .

Marine Natural Products

As a marine natural product, Piperafizine B contributes to the discovery and development of new drugs from marine sources. The unique chemical structures found in marine organisms offer a vast potential for the development of novel therapeutic agents. Piperafizine B’s origin from marine sources underscores the importance of preserving marine biodiversity for pharmaceutical research .

Pharmacokinetics and Bioavailability

The structural features of Piperafizine B, such as the diketopiperazine ring, are known to influence pharmacokinetic properties like water solubility and bioavailability. These properties are crucial for the effective delivery and absorption of drugs in the body. Research on Piperafizine B can provide insights into how to enhance these properties in new drug candidates .

C-H Functionalization

Advances in the C-H functionalization of piperazine rings, which Piperafizine B contains, have opened up new possibilities in medicinal chemistry. This technique allows for the introduction of functional groups at specific positions on the piperazine ring, thereby creating structurally diverse compounds with potential therapeutic applications .

Intermolecular Interactions

The study of Piperafizine B also involves understanding its intermolecular interactions, such as hydrogen bonding. These interactions are key to the compound’s binding affinity with biological targets, which is essential for its activity as a drug. Research in this area can lead to the design of more effective drugs with targeted actions .

Liposolubility

Piperafizine B’s liposolubility is another area of interest. High liposolubility can enhance a compound’s ability to cross cell membranes, making it more effective in reaching intracellular targets. This property is particularly relevant for anticancer agents that need to penetrate cells to exert their effects .

Electron Properties

The electron properties of Piperafizine B derivatives, such as electron-withdrawing or electron-donating functions, affect their anticancer activities. Understanding these properties can guide the design of compounds with optimized anticancer efficacy. Research in this field can lead to the development of more potent and selective anticancer drugs .

Mechanism of Action

properties

IUPAC Name

(3Z,6Z)-3,6-dibenzylidenepiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c21-17-15(11-13-7-3-1-4-8-13)19-18(22)16(20-17)12-14-9-5-2-6-10-14/h1-12H,(H,19,22)(H,20,21)/b15-11-,16-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSUEJIDSYCCLL-NFLUSIDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)NC(=CC3=CC=CC=C3)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/2\NC(=O)/C(=C/C3=CC=CC=C3)/NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperafizine B

CAS RN

74720-33-5
Record name Piperafizine B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074720335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the connection between Piperafizine B and the development of novel anticancer agents?

A1: Piperafizine B, a marine natural product, served as inspiration for the design and synthesis of fourteen novel 3,6-diunsaturated 2,5-diketopiperazine (2,5-DKP) derivatives. These derivatives were evaluated for their anticancer activity against A549 and Hela cell lines []. Though the study doesn't delve into the specific mechanisms of action of Piperafizine B itself, it highlights its structural features as a basis for developing potentially potent anticancer compounds.

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